molecular formula C6H13N3O B12846808 3-Methylmorpholine-4-carboximidamide

3-Methylmorpholine-4-carboximidamide

Cat. No.: B12846808
M. Wt: 143.19 g/mol
InChI Key: QQDAUKDZYJIYME-UHFFFAOYSA-N
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Description

3-Methylmorpholine-4-carboximidamide is a heterocyclic compound featuring a morpholine ring substituted with a methyl group and a carboximidamide functional group. It serves as a key intermediate in the synthesis of pharmacologically active sulfonamide derivatives, particularly in the development of antitumor agents. The compound is synthesized via the reaction of N-carbamimidoylmorpholine-4-carboximidamide hydrochloride (1.60 mmol) in a dimethylformamide/water (7:3) solvent system, yielding 41% after crystallization .

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3-methylmorpholine-4-carboximidamide

InChI

InChI=1S/C6H13N3O/c1-5-4-10-3-2-9(5)6(7)8/h5H,2-4H2,1H3,(H3,7,8)

InChI Key

QQDAUKDZYJIYME-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylmorpholine-4-carboximidamide typically involves the reaction of morpholine derivatives with appropriate reagents. One common method is the reaction of 3-methylmorpholine with cyanamide under controlled conditions to yield the desired carboximidamide derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Methylmorpholine-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-Methylmorpholine-4-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methylmorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The compound’s structure allows it to bind to active sites of target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Melting Point : 284–285°C (decomposition).
  • Spectral Data :
    • IR (KBr) : Peaks at 3411, 3326, 3235 cm⁻¹ (N–H stretching), 2969–2855 cm⁻¹ (C–H), and 1590 cm⁻¹ (C=N/C=CAr).
    • ¹H NMR (DMSO-d₆) : Signals at δ 2.32 (s, 3H, CH₃), 3.54–3.63 (m, 8H, morpholine protons), and 6.93–11.93 ppm (aromatic and NH protons) .

The compound’s structure is confirmed by HRMS (ESI-TOF), showing a molecular ion peak at m/z 547.1094 ([M+H]⁺), consistent with the formula C₂₂H₂₃ClN₈O₃S₂ .

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-Methylmorpholine-4-carboximidamide derivatives are influenced by substituents on the triazine and sulfonamide moieties. Below is a comparative analysis with three analogs (Compounds 8 , 9 , and 10 ) from the same synthetic study .

Structural and Functional Group Variations

  • This compound : Contains a morpholine ring and methyl-substituted benzene sulfonamide.
  • Compound 8 : Features a 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole group instead of morpholine.
  • Compound 9 : Substituted with an indolin-1-yl group.
  • Compound 10: Incorporates a 3,4-dihydroquinolin-1(2H)-yl substituent.

Key Observations

Synthetic Efficiency: Compound 9 and 10 exhibit higher yields (45%) compared to Compound 8 (20%), likely due to the stability of indoline/dihydroquinoline substituents during crystallization. The morpholine derivative shows moderate yield (41%), reflecting challenges in isolating polar heterocycles .

Thermal Stability :

  • Pyrazole-containing Compound 8 has the highest melting point (291–293°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding from NH groups).

Spectral Trends :

  • C=N Stretching (IR) : Shifts from 1590 cm⁻¹ (morpholine) to 1597 cm⁻¹ (pyrazole) indicate electronic effects of substituents on the triazine core.
  • ¹H NMR : Pyrazole and indoline substituents introduce distinct aliphatic proton environments (e.g., δ 1.22–1.47 ppm for CH₃ in Compound 8) .

Implications of Substituent Effects

  • Morpholine vs. Pyrazole/Indoline : The morpholine ring enhances solubility due to its oxygen atom, whereas pyrazole/indoline groups may improve lipophilicity and membrane permeability.
  • Chloro and Methyl Substituents : The 4-chloro-5-methylbenzenesulfonamide moiety (common across all compounds) likely contributes to antitumor activity by interacting with cellular targets like carbonic anhydrases .

Biological Activity

3-Methylmorpholine-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The carboximidamide functional group contributes to its reactivity and potential interactions with biological targets. The molecular formula can be represented as C6H12N4OC_6H_{12}N_4O.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme inhibition and modulation of biochemical pathways. Its derivatives have been explored for their potential as therapeutic agents.

Key Findings

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with hydroxysteroid 17β-dehydrogenase (HSD17B13) has been highlighted, where inhibition could potentially slow the progression of liver diseases such as nonalcoholic fatty liver disease (NAFLD) .
  • Binding Affinity : Interaction studies have shown that this compound may bind to various biological targets, including proteins and nucleic acids. Such interactions are crucial for understanding its therapeutic potential and optimizing efficacy .
  • Antimicrobial Activity : The compound's structural features suggest possible applications in developing antimicrobial agents. Its ability to interact with bacterial enzymes could lead to new treatments for infections .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₆H₁₂N₄OContains a morpholine ring and carboximidamide group
Morpholine-4-carboximidamideC₅H₈N₄OSimilar structure without methyl substitution
Bis(this compound)C₁₂H₂₄N₈O₂Dimeric form with enhanced solubility

Case Studies

  • Inhibition of HSD17B13 : A study demonstrated that compounds similar to this compound could inhibit HSD17B13, leading to reduced hepatic inflammation and fibrosis in murine models . This finding suggests potential therapeutic applications in treating chronic liver diseases.
  • Antitumor Activity : Research involving related compounds has indicated antitumor effects against aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). Compounds exhibiting similar structures showed significant viability reduction in vitro, indicating that this compound could also possess anticancer properties .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This includes:

  • Modulation of Enzyme Activity : Acting as an inhibitor or modulator for enzymes involved in critical metabolic pathways.
  • Influence on Protein Function : Potentially altering the stability or function of proteins through binding interactions.

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